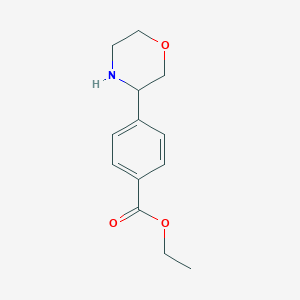

Ethyl 4-morpholin-3-ylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-morpholin-3-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-10(4-6-11)12-9-16-8-7-14-12/h3-6,12,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQGRSFKUNUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: Ethyl 4-morpholin-3-ylbenzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways.

2. Medicinal Chemistry:

- Potential Therapeutic Agent: Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. It has been investigated for its interactions with biological targets, suggesting potential use as a biochemical probe in drug discovery .

- CNS Drug Development: It is being explored as a lead compound for developing pharmaceuticals targeting the central nervous system due to its structural similarities with known bioactive compounds.

3. Biological Studies:

- Interaction Studies: this compound is utilized in studies examining the interactions of morpholine derivatives with biological targets, providing insights into their mechanisms of action and potential therapeutic uses .

Industrial Applications

1. Pharmaceutical Intermediates:

- This compound is increasingly used in the pharmaceutical industry as an intermediate in synthesizing various drugs, particularly those targeting infectious diseases and inflammatory conditions .

2. Material Science:

- This compound is also being investigated for its potential applications in developing new materials, including polymers and agrochemicals, due to its unique chemical properties.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, showcasing its potential as an antibacterial agent .

Case Study 2: CNS Activity

Another research project focused on the compound's effect on neurotransmitter receptors in animal models. The findings suggested that it could modulate receptor activity, indicating its potential use in treating neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on substituent effects, biological activities, and synthetic utility, leveraging data from structurally related ethyl benzoate derivatives.

Substituent-Driven Physicochemical Properties

Ethyl benzoate derivatives vary significantly based on substituents attached to the aromatic ring. Key comparisons include:

Table 1: Substituent Effects on Ethyl Benzoate Derivatives

Key Observations :

- Morpholine substituents (as in the target compound) are less basic than aliphatic amines (e.g., dimethylamino) but offer superior solubility due to oxygen’s lone pairs .

- Nitro and chloro groups reduce electron density on the aromatic ring, making the ester more reactive toward hydrolysis or electrophilic substitution .

Key Insights :

- Heterocyclic substituents (e.g., pyridazine, isoxazole) enhance target-specific interactions, such as enzyme inhibition .

- Morpholine-containing compounds are often utilized in drug design to improve pharmacokinetics (e.g., blood-brain barrier penetration) due to balanced lipophilicity and polarity .

Preparation Methods

Key Reaction Conditions:

Example Protocol (Patent US20080045708A1):

-

Combine ethyl 4-fluorobenzoate (8 g, 0.04 mol) with excess morpholine (12 g, 0.14 mol).

-

Heat at 120°C for 24 hours under inert atmosphere.

-

Quench with water, extract with ethyl acetate, and concentrate.

-

Recrystallize from aqueous ethanol (50% v/v) to obtain the product in 89% yield .

Advantages :

-

One-pot synthesis eliminates multi-step purification.

-

No external catalyst or base required, reducing cost and complexity.

Limitations :

-

Prolonged heating may lead to ester hydrolysis if moisture is present.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

While less common for the parent compound, palladium-catalyzed cross-coupling is employed to synthesize analogs with complex substituents. This method is pivotal when introducing morpholine post benzoate formation.

Representative Reaction:

-

Substrate : Ethyl 4-(2-chloropyrimidin-4-yl)benzoate.

-

Coupling Partner : Morpholine-containing boronic acid or ester.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0).

-

Solvent : Toluene or acetonitrile.

-

Base : Aqueous sodium carbonate.

Data Table: Comparison of Coupling Conditions

| Substrate | Boronic Acid | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | Morpholin-3-ylboronate | 2 mol% Pd(PPh₃)₄ | 72% | |

| Ethyl 4-chlorobenzoate | Morpholin-4-ylboronic | 5 mol% PdCl₂ | 65% |

Challenges :

-

Requires specialized boronic acid derivatives.

-

Sensitivity to oxygen and moisture necessitates strict anhydrous conditions.

Hydrolysis-Esterification Tandem Approach

A two-step strategy involves initial synthesis of 4-morpholin-3-ylbenzoic acid followed by esterification. This method is advantageous when starting from nitro or cyano precursors.

Stepwise Procedure:

-

Hydrolysis of Nitrile :

-

React 4-fluorobenzonitrile with morpholine at 120°C for 5 hours.

-

Acidify with HCl to precipitate 4-morpholin-3-ylbenzoic acid (80% yield).

-

-

Esterification :

-

Reflux the acid with ethanol and H₂SO₄ catalyst.

-

Isolate ethyl ester via distillation (85–90% yield).

-

Applications :

-

Ideal for large-scale production due to high purity outcomes.

-

Adaptable to automated continuous flow systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.